

An In-depth Technical Guide to cis-(+)-2-Methylcyclohexylamine

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Compound of Interest

Compound Name: (1R,2S)-2-Methylcyclohexanamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-(+)-2-Methylcyclohexylamine, a chiral amine with significant potential in synthetic chemistry and drug discovery. The document details its chemical identity, stereoselective synthesis methodologies, and known biological activities of its derivatives. Particular emphasis is placed on experimental protocols and quantitative data to facilitate its application in research and development.

Chemical Identity and Properties

The formal IUPAC name for cis-(+)-2-Methylcyclohexylamine is cis-(1R,2S)-2-methylcyclohexan-1-amine.^[1] This designation specifies the stereochemistry at the two chiral centers on the cyclohexane ring, with the amine and methyl groups positioned on the same side of the ring.

Table 1: Physicochemical Properties of 2-Methylcyclohexylamine

Property	Value
IUPAC Name	cis-(1R,2S)-2-methylcyclohexan-1-amine[1]
Synonyms	cis-(+)-2-Methylcyclohexylamine, (1R,2S)-2-Methylcyclohexanamine
CAS Number	79389-37-0 (for cis-(+)-isomer)
Molecular Formula	C ₇ H ₁₅ N
Molecular Weight	113.20 g/mol [1]
Appearance	Colorless to pale yellow liquid
Boiling Point	152-154 °C (for cis/trans mixture)
Density	0.85 g/mL (for cis/trans mixture)

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure cis-(+)-2-Methylcyclohexylamine is a key challenge and a significant area of research. Several stereoselective strategies have been developed to control the formation of the desired cis-(1R,2S) isomer.

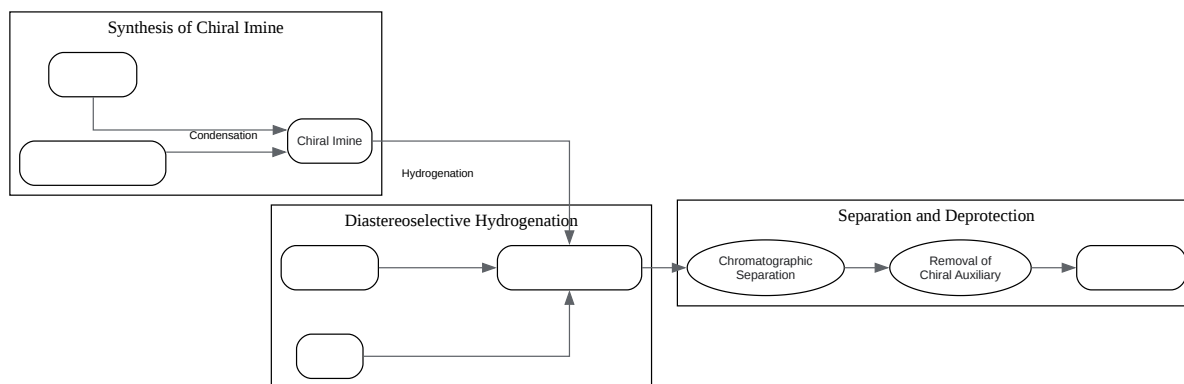
Diastereoselective Synthesis via Catalytic Hydrogenation

One established method involves the diastereoselective hydrogenation of a chiral precursor. This approach often utilizes a chiral auxiliary to direct the stereochemical outcome of the hydrogenation reaction.

Experimental Protocol: Diastereoselective Hydrogenation of a Chiral Imine

A common strategy involves the hydrogenation of an imine formed from 2-methylcyclohexanone and a chiral amine.

Workflow: Diastereoselective Hydrogenation



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Caption: Workflow for diastereoselective synthesis.

Materials:

- 2-Methylcyclohexanone
- (R)-(-)-1-Phenylethylamine (as chiral auxiliary)
- Palladium on carbon (Pd/C, 10%)
- Hydrogen gas
- Methanol
- Diethyl ether
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)

Procedure:

- Imine Formation:** In a round-bottom flask, dissolve 2-methylcyclohexanone (1 eq) and (R)-(-)-1-phenylethylamine (1 eq) in methanol. Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain the crude chiral imine.
- Hydrogenation:** Dissolve the crude imine in methanol and add 10% Pd/C catalyst (5 mol%). Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (50 psi) for 48 hours at room temperature.
- Filtration and Work-up:** Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure.
- Separation of Diastereomers:** The resulting diastereomeric mixture of amines can be separated by fractional crystallization of their salts (e.g., hydrochloride or tartrate salts) or by column chromatography on silica gel.
- Removal of Chiral Auxiliary:** The separated desired diastereomer is then subjected to hydrogenolysis to cleave the chiral auxiliary, typically using a palladium catalyst under a hydrogen atmosphere, to yield the final product, cis-(+)-2-Methylcyclohexylamine.

Table 2: Representative Data for Diastereoselective Hydrogenation

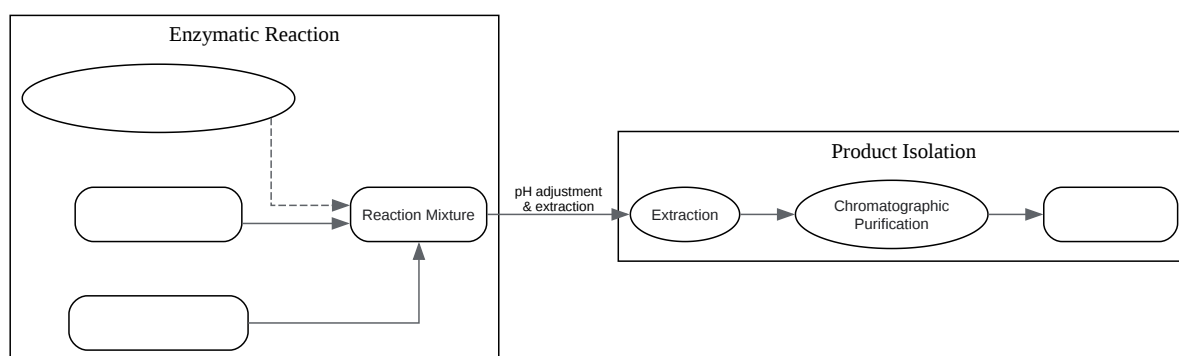
Catalyst	Solvent	Temperature (°C)	Pressure (psi)	Diastereomeric Excess (d.e.)
10% Pd/C	Methanol	25	50	>90%
Raney Nickel	Ethanol	50	100	~85%
Platinum(IV) oxide	Acetic Acid	25	50	>95%

Enzymatic Transamination

Biocatalysis offers a highly stereoselective route to chiral amines. Transaminases are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone substrate.

Experimental Protocol: Enzymatic Synthesis using a Transaminase

Workflow: Enzymatic Transamination



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Caption: Workflow for enzymatic transamination.

Materials:

- 2-Methylcyclohexanone
- Isopropylamine (as amine donor)
- Transaminase from *Vibrio fluvialis* (or other suitable transaminase)
- Pyridoxal 5'-phosphate (PLP) cofactor
- Potassium phosphate buffer (pH 7.5)

- Dichloromethane

Procedure:

- **Reaction Setup:** In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM). Add the transaminase enzyme to the buffer.
- **Substrate Addition:** Add 2-methylcyclohexanone (100 mM) and isopropylamine (500 mM) to the enzyme solution.
- **Reaction:** Incubate the mixture at 30°C with gentle agitation for 48-72 hours. Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Once the reaction is complete, adjust the pH of the mixture to >10 with 1 M NaOH.
- **Extraction:** Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield enantiomerically pure cis-(+)-2-Methylcyclohexylamine.

Table 3: Performance of Different Transaminases

Enzyme Source	Amine Donor	Conversion (%)	Enantiomeric Excess (e.e.)
Vibrio fluvialis	Isopropylamine	>95	>99%
Chromobacterium violaceum	Alanine	~90	>98%
Arthrobacter sp.	(S)- α -Methylbenzylamine	>98	>99%

Biological Activity and Potential Applications in Drug Discovery

While specific biological data for cis-(+)-2-Methylcyclohexylamine is limited in publicly available literature, the broader class of cyclohexylamine derivatives has demonstrated a wide range of pharmacological activities.[2][3] These compounds are recognized as important scaffolds in medicinal chemistry.

Antimicrobial Activity

Derivatives of cyclohexylamine have shown promising activity against various microbial pathogens.[2][4][5] The introduction of different substituents on the cyclohexane ring and the amine group can significantly influence the antimicrobial spectrum and potency.

Table 4: Antimicrobial Activity of Selected Cyclohexylamine Derivatives

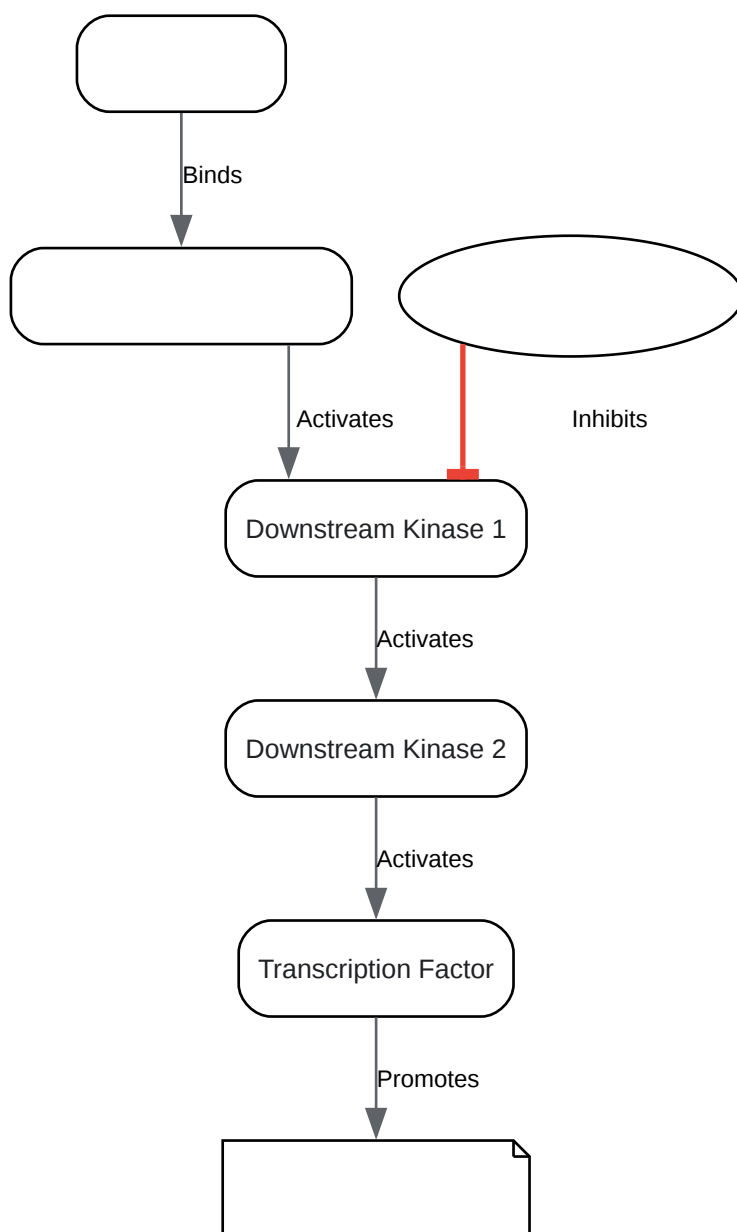
Compound	Target Organism	Minimum Inhibitory Concentration (MIC) (µg/mL)
N,N-dibenzyl-cyclohexane-1,2-diamine derivative	Staphylococcus aureus	0.5 - 2
Adamantyl-substituted cyclohexanediamine	Mycobacterium tuberculosis	10 - 50
N-aryl-cyclohexylamine	Escherichia coli	5 - 25
N-heterocyclic substituted cyclohexylamine	Candida albicans	1 - 10

Anticancer Activity

Certain cyclohexylamine derivatives have been investigated for their potential as anticancer agents.[6][7] These compounds can be incorporated into larger molecules or used as ligands for metal-based anticancer complexes.

Hypothetical Signaling Pathway Inhibition

A hypothetical mechanism by which a derivative of cis-(+)-2-Methylcyclohexylamine could exert an anticancer effect is through the inhibition of a key signaling pathway involved in cell proliferation and survival, such as a protein kinase cascade.



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Caption: Hypothetical kinase inhibition pathway.

Table 5: In Vitro Cytotoxicity of a Hypothetical Cyclohexylamine-Platinum Complex

Cell Line	IC ₅₀ (μM)
A549 (Lung Carcinoma)	15.2
MCF-7 (Breast Adenocarcinoma)	21.8
HCT116 (Colon Carcinoma)	12.5
Cisplatin (Control)	8.7

Conclusion

cis-(+)-2-Methylcyclohexylamine is a valuable chiral building block with significant potential for the synthesis of complex molecules and novel therapeutic agents. The stereoselective synthesis of this compound can be achieved through various methods, including diastereoselective hydrogenation and enzymatic transamination, offering high purity and yield. While direct biological data on the parent compound is scarce, its derivatives have shown promising antimicrobial and anticancer activities, highlighting the importance of the cyclohexylamine scaffold in drug discovery. Further research into the specific biological targets and mechanisms of action of cis-(+)-2-Methylcyclohexylamine and its derivatives is warranted to fully exploit their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this versatile chiral amine.

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